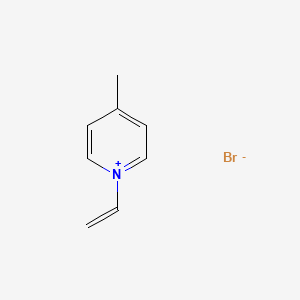
1-Ethenyl-4-methylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-methylpyridin-1-ium bromide can be synthesized through several methods. One common approach involves the quaternization of 4-vinylpyridine with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol at elevated temperatures. The reaction can be represented as follows:
4-vinylpyridine+methyl bromide→1-Ethenyl-4-methylpyridin-1-ium bromide
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is typically purified through recrystallization or other separation techniques to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-4-methylpyridin-1-ium bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxidized products.
Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of polymeric materials.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridinium salts.
Oxidation: Epoxides and other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-Ethenyl-4-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-4-methylpyridin-1-ium bromide involves its interaction with various molecular targets. The compound can interact with nucleophiles, leading to substitution reactions. Additionally, the vinyl group allows for polymerization and other reactions that modify the chemical structure of the compound. These interactions are mediated through pathways involving radical or ionic intermediates, depending on the specific reaction conditions.
Comparación Con Compuestos Similares
1-Ethenyl-4-methylpyridin-1-ium bromide can be compared with other similar compounds such as:
4-Vinylpyridine: Lacks the quaternary ammonium group, leading to different reactivity and applications.
1-Methylpyridinium Bromide: Lacks the vinyl group, affecting its polymerization potential.
N-Vinylpyrrolidone: A structurally similar compound with different applications in polymer chemistry.
The uniqueness of this compound lies in its combination of a quaternary ammonium group and a vinyl group, providing a versatile platform for various chemical reactions and applications.
Propiedades
Número CAS |
89932-38-7 |
|---|---|
Fórmula molecular |
C8H10BrN |
Peso molecular |
200.08 g/mol |
Nombre IUPAC |
1-ethenyl-4-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C8H10N.BrH/c1-3-9-6-4-8(2)5-7-9;/h3-7H,1H2,2H3;1H/q+1;/p-1 |
Clave InChI |
ZHDLDUCQWMPHOO-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=[N+](C=C1)C=C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


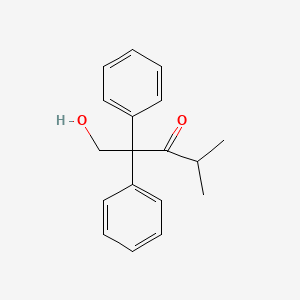
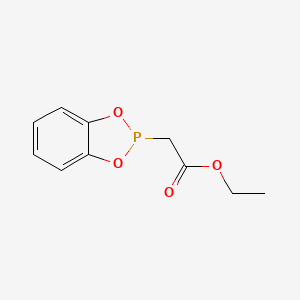
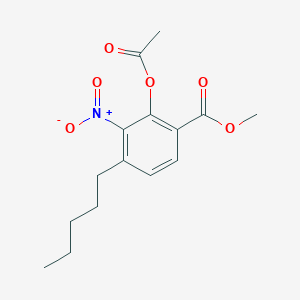
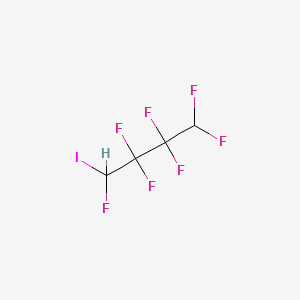
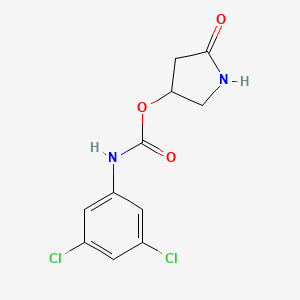
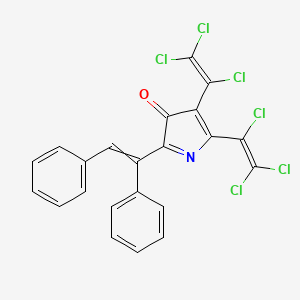
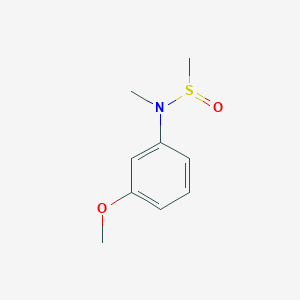
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one](/img/structure/B14392263.png)
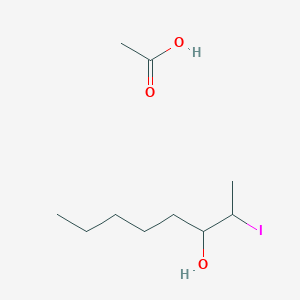
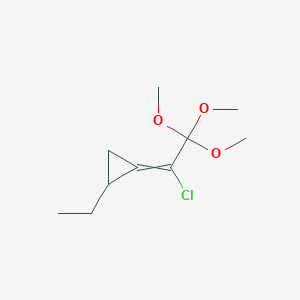
![2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14392293.png)
![1-Phenylbicyclo[6.2.1]undec-8-ene](/img/structure/B14392295.png)
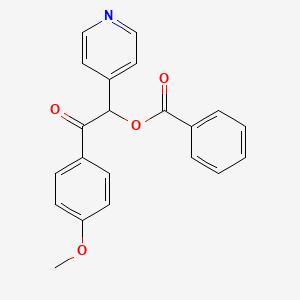
![N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide](/img/structure/B14392308.png)
